[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142205-12-6
VCID: VC2297727
InChI: InChI=1S/C18H17F3N2O3/c19-18(20,21)14-8-6-13(7-9-14)10-22-16(24)11-23(12-17(25)26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
SMILES: C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol

[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

CAS No.: 1142205-12-6

Cat. No.: VC2297727

Molecular Formula: C18H17F3N2O3

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid - 1142205-12-6

Specification

CAS No. 1142205-12-6
Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
IUPAC Name 2-(N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Standard InChI InChI=1S/C18H17F3N2O3/c19-18(20,21)14-8-6-13(7-9-14)10-22-16(24)11-23(12-17(25)26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
Standard InChI Key ONZGLYIOTKDIMY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O

Introduction

Physical and Chemical Properties

General Properties

The comprehensive physical and chemical properties of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of [(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

PropertyValueReference
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol
CAS Number1142205-12-6
Physical StateNot specified in available data-
SolubilityNot specified in available data-
InChIKeyONZGLYIOTKDIMY-UHFFFAOYSA-N
Hazard ClassificationIrritant

The compound contains multiple functional groups that influence its chemical behavior: a carboxylic acid group that can participate in acid-base reactions and form esters; secondary amine groups that can engage in various nucleophilic reactions; an amide linkage that contributes to the compound's stability; and a trifluoromethyl group that affects the electron distribution within the molecule.

Structural Features

The molecule also contains a glycine derivative (aminoacetic acid) portion, which contributes to its acidic properties. The phenyl group attached to one of the nitrogen atoms adds hydrophobicity to that region of the molecule. These combined structural elements create a compound with diverse chemical functionality.

Research Context and Significance

The trifluoromethyl group is a common feature in many pharmaceutically active compounds. Its presence can:

  • Enhance metabolic stability by resisting enzymatic degradation

  • Increase lipophilicity, potentially improving membrane permeability

  • Alter the electronic properties of aromatic rings, affecting binding interactions with biological targets

  • Influence hydrogen bonding patterns in molecular recognition

The amino acid portion of the molecule might contribute to potential biological interactions through hydrogen bonding and ionic interactions, depending on the pH of the environment.

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